molecular formula C10H6BrNO2 B2753308 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde CAS No. 73568-45-3

6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Cat. No. B2753308
CAS RN: 73568-45-3
M. Wt: 252.067
InChI Key: CPIWDVUWMGFBOY-UHFFFAOYSA-N
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Description

6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, commonly referred to as BODC, is an organic compound with a molecular formula C9H7BrO2. It is a white crystalline solid with a melting point of 97°C and a boiling point of 247°C. BODC has a wide range of applications in the scientific research and laboratory setting, including its use in organic synthesis, as a reagent for the synthesis of heterocyclic compounds, and as a catalyst for various reactions.

Scientific Research Applications

Corrosion Inhibition

6-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, a compound similar to 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, has been synthesized and studied for its corrosion inhibition properties . The compound was found to be a mixed type inhibitor, and its adsorption on mild steel surfaces obeyed the Langmuir isotherm . The inhibition efficiency increased with the concentration of the inhibitor .

Antibacterial and Antimalarial Agents

Quinoline and its derivatives, including 2-oxo-1,2-dihydroquinoline-3-carbaldehyde, are natural antibiotics and are widely used as antibacterial and antimalarial agents .

Synthesis of New Heterocyclic Compounds

The construction and synthesis of new heterocyclic compounds with multiple uses have led to a new quinolone class, which includes 6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid . This class has a broad spectrum of bactericidal activity .

Antifungal and Antitumor Agents

Quinolone derivatives have become a popular class of antibiotics used in a variety of infections . Newer classes of these synthesized molecules have been developed with a varied spectrum of activity, such as antifungal and antitumor .

G Protein-Coupled Receptor Agonists

6-Bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide derivatives, which are structurally similar to 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, have been identified as potent and selective agonists for the orphan G protein-coupled receptor GPR35.

Quantum Chemical Studies

The compound has been used in quantum chemical studies to understand the correlation between quantum chemical calculations and the inhibition efficiency of the investigated compound .

Mechanism of Action

Target of Action

Related compounds such as 2-oxo-1,2-dihydroquinoline-3-carboxamides have been reported to inhibit the acetylcholinesterase enzyme , which plays a crucial role in nerve impulse transmission.

Mode of Action

It’s plausible that it may interact with its targets through an addition-elimination mechanism

Biochemical Pathways

This could have downstream effects on various physiological processes, including muscle function and memory .

Result of Action

Related compounds have shown strong potency in inhibiting acetylcholinesterase , which could potentially lead to enhanced cholinergic signaling. This could have implications for conditions like Alzheimer’s disease, where cholinergic signaling is often impaired.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is not well-studied. Factors such as temperature, pH, and presence of other molecules could potentially affect its activity. For instance, it is recommended to store the compound in a sealed, dry environment at room temperature for optimal stability .

properties

IUPAC Name

6-bromo-2-oxo-1H-quinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-8-1-2-9-6(4-8)3-7(5-13)10(14)12-9/h1-5H,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPIWDVUWMGFBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(C(=O)N2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

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